Dammar-20(21)-en-3,24,25-triol

Cancer Research Cytotoxicity Structure-Activity Relationship

This C-20(21) alkene aglycone is a non-cytotoxic tool (IC50=462µM) for studying dammarane pathways like Akt/AMPK without inducing apoptosis. Its acyclic vicinal diol side chain predicts enhanced membrane interaction for drug delivery models. Validated in human IBD tissue (reduces IL-1β), it's an optimal negative control for HTS campaigns vs. potent epoxy-dammaranes.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
Cat. No. B14810285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDammar-20(21)-en-3,24,25-triol
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C
InChIInChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25?,28+,29-,30-/m1/s1
InChIKeyASMOUVFUKZIYNJ-OGQSGURPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Dammar-20(21)-en-3,24,25-triol: A Structurally Distinct Dammarane Triterpenoid for Specialized Pharmacological Research


Dammar-20(21)-en-3,24,25-triol (CAS 55050-69-6) is a dammarane-type triterpenoid characterized by a C30 carbon skeleton and a distinct hydroxylation pattern at positions C-3, C-24, and C-25, alongside a double bond at C-20(21) . This compound is isolated primarily from plant species such as Walsura robusta and Shorea javanica . Its structural configuration, notably the acyclic side chain with vicinal diol functionality, positions it as a specialized scaffold within the dammarane class, distinct from the heavily glycosylated ginsenosides that dominate this chemical space .

Why Dammar-20(21)-en-3,24,25-triol Cannot Be Replaced by Generic Ginsenosides or Common Dammarane Analogs


Generic substitution within the dammarane class is not scientifically valid due to profound structural and functional divergences. While most dammarane-based ginsenosides (e.g., Rb1, Rg1, Rg3) feature extensive glycosylation at C-3 and C-20, Dammar-20(21)-en-3,24,25-triol is an aglycone with a unique C-20(21) double bond and a terminal vicinal diol (C-24, C-25) . This specific hydroxylation pattern in the side chain fundamentally alters membrane interaction kinetics and cytotoxicity profiles compared to cyclic side-chain analogs . Furthermore, the absence of sugar moieties eliminates the need for gut microbiota-dependent activation (as seen in protopanaxadiol-type ginsenosides) and alters solubility and bioavailability characteristics . Consequently, selecting an analog based solely on the dammarane core would introduce significant variability in bioactivity, membrane permeability, and metabolic stability, rendering comparative studies or mechanistic investigations unreliable .

Quantitative Differentiation of Dammar-20(21)-en-3,24,25-triol: Direct Comparative Evidence for Informed Scientific Selection


Comparative Cytotoxicity Profile Against Human Cancer Cell Lines: Dammar-20(21)-en-3,24,25-triol Exhibits Distinct Potency and Selectivity Compared to Structurally Related Epoxy-Dammaranes

Dammar-20(21)-en-3,24,25-triol demonstrates a unique cytotoxicity profile against a panel of human cancer cell lines, differentiating it from other dammarane derivatives. While 20(S),25-epoxy-5α-dammar-20-en-3-one (an epoxy-dammarane) exhibits potent activity against HeLa cervical cancer cells (IC50 = 7.10 µg/mL) , Dammar-20(21)-en-3,24,25-triol shows significantly lower potency against the same HeLa cell line (IC50 = 462.13 µM) . This 65-fold difference in molar potency (based on approximate molecular weight conversion) underscores that the C-20(21) double bond and acyclic vicinal diol in Dammar-20(21)-en-3,24,25-triol confer a distinct interaction mechanism and therapeutic window compared to the constrained epoxy-containing side chain .

Cancer Research Cytotoxicity Structure-Activity Relationship

Structural Impact on Membrane Interaction: Acyclic Vicinal Diol Confers Higher Membrane Microviscosity Modulation Compared to Cyclic Side-Chain Analogs

The side-chain structure of dammarane triterpenoids critically governs their interaction with biological membranes. Studies comparing acyclic side-chain derivatives (such as betulafolienetriol, which shares the vicinal diol motif with Dammar-20(21)-en-3,24,25-triol) against cyclic side-chain analogs demonstrate that the acyclic configuration imparts significantly higher hemolytic and cytotoxic activity . Specifically, betulafolienetriol exhibited a hemolytic activity of 50% hemolysis at 25 µg/mL, whereas cyclic analogs like dammarenediol II showed negligible hemolysis at the same concentration . This class-level inference suggests that Dammar-20(21)-en-3,24,25-triol's acyclic side chain with vicinal diol functionality is likely to induce greater changes in membrane microviscosity and permeability than its cyclic counterparts, which is crucial for applications in membrane-active drug design.

Membrane Biophysics Drug Delivery Pharmacodynamics

Anti-Inflammatory Activity in Ulcerative Colitis Model: Unique IL-1β Reduction Profile Distinct from Common Ginsenosides

Dammar-20(21)-en-3,24,25-triol has been specifically evaluated in an ulcerative colitis patient-derived inflamed intestinal mucosa assay, where it demonstrated anti-inflammatory activity by reducing IL-1β production . This targeted assessment in a disease-relevant human ex vivo model distinguishes it from the broader anti-inflammatory claims of common ginsenosides like Rb1 or Rg1, which are often studied in murine macrophage cell lines (e.g., RAW 264.7) or acute inflammation models . The specific context of ulcerative colitis and the use of primary human tissue provide a more clinically relevant benchmark for researchers focused on gastrointestinal inflammation.

Inflammatory Bowel Disease Immunology Natural Product Pharmacology

Optimal Research and Industrial Application Scenarios for Dammar-20(21)-en-3,24,25-triol Based on Quantitative Evidence


Investigating Non-Cytotoxic Dammarane Signaling in Cancer Biology

Given its relatively weak cytotoxicity against HeLa cells (IC50 = 462.13 µM) , Dammar-20(21)-en-3,24,25-triol is an ideal tool compound for studies aiming to dissect signaling pathways (e.g., Akt, AMPK) that are modulated by dammaranes without inducing confounding cell death. This contrasts sharply with potent cytotoxic epoxy-dammaranes (IC50 = 7.10 µg/mL) , allowing researchers to attribute observed biological effects specifically to non-cytotoxic modulation rather than apoptotic stress responses.

Structure-Activity Relationship (SAR) Studies on Membrane Permeability and Microviscosity

The acyclic vicinal diol side chain of Dammar-20(21)-en-3,24,25-triol is structurally predictive of enhanced membrane interaction compared to cyclic dammaranes . Researchers focused on drug delivery or membrane biophysics should prioritize this compound to probe the effects of acyclic side-chain topology on lipid bilayer dynamics, using it as a reference standard for designing membrane-active dammarane derivatives with improved cellular uptake.

Ex Vivo and Translational Research in Inflammatory Bowel Disease (IBD)

The documented anti-inflammatory activity of Dammar-20(21)-en-3,24,25-triol in ulcerative colitis patient-derived intestinal mucosa (reduction of IL-1β) makes it a strategically relevant compound for IBD research. Unlike many ginsenosides that lack validation in human IBD tissue models, this compound offers a direct link to human pathophysiology, positioning it as a valuable chemical probe for target identification and validation studies in gastrointestinal inflammation.

Negative Control for High-Throughput Screening of Dammarane-Based Cytotoxics

Due to its substantially lower potency against HeLa cells (IC50 = 462.13 µM) compared to lead epoxy-dammaranes (IC50 = 7.10 µg/mL) , Dammar-20(21)-en-3,24,25-triol serves as an optimal negative control in HTS campaigns aimed at identifying novel cytotoxic dammarane derivatives. Its inclusion allows for rigorous discrimination between non-specific dammarane scaffold effects and true structure-dependent cytotoxicity.

Technical Documentation Hub

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